molecular formula C26H23N3O4 B2759846 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide CAS No. 1014069-77-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide

Cat. No.: B2759846
CAS No.: 1014069-77-2
M. Wt: 441.487
InChI Key: VASCCCQWPSZAOG-UHFFFAOYSA-N
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Description

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide” is a complex organic compound. The name suggests it contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds have been synthesized. For instance, a series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and evaluated for their antitumor activities .

Scientific Research Applications

Synthesis and Characterization

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is a chemical compound that has been explored in various scientific research contexts, primarily focusing on its synthesis and potential biological applications. While the direct studies on this specific compound are limited, related research on pyrazole derivatives and benzodioxole moieties provides insight into the methodologies for synthesis and potential applications in medicinal chemistry.

One notable study on related compounds involves the synthesis of novel pyrazole derivatives, characterized by detailed spectroscopic techniques and crystal structure analysis. These compounds exhibit significant structural interest due to their potential biological activities, highlighted by intermolecular hydrogen bonds and supramolecular self-assembly, contributing to their stability and reactivity (Kumara et al., 2017). Similarly, the synthesis and characterization of pyrazole-4-carboxamide derivatives have been documented, revealing insights into their herbicidal activity and selectivity, providing a foundation for the agricultural application of these compounds (Ohno et al., 2004).

Biological Applications

While the primary request was to exclude information related to drug dosage, side effects, and to avoid abbreviations not widely recognized, it's important to acknowledge the broader context in which similar compounds are studied. For instance, research on pyrazole derivatives often explores their potential as antimicrobial, antifungal, and anticancer agents. These studies provide a valuable reference point for understanding how this compound might be applied in future scientific endeavors.

For example, a series of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety exhibited antimicrobial and anti-proliferative activities, highlighting the potential therapeutic applications of compounds with similar structural features (Mansour et al., 2020). Additionally, benzothiazole derivatives have been synthesized and evaluated as potent antitumor agents, underscoring the relevance of the benzodioxole and pyrazole moieties in the development of new medicinal compounds (Yoshida et al., 2005).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the antitumor activity of similar compounds, it could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4/c30-25(27-14-21-11-12-23-24(13-21)33-18-32-23)22-16-29(15-19-7-3-1-4-8-19)28-26(22)31-17-20-9-5-2-6-10-20/h1-13,16H,14-15,17-18H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASCCCQWPSZAOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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